![molecular formula C13H21NO5 B175091 Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate CAS No. 180854-44-8](/img/structure/B175091.png)
Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate
Overview
Description
Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with tert-butyl, ethyl, and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or amines.
Introduction of Substituents: The tert-butyl, ethyl, and oxo groups are introduced through various substitution reactions. For example, tert-butyl groups can be added using tert-butyl halides in the presence of a base.
Final Assembly: The final compound is assembled through a series of condensation and esterification reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and bases like sodium hydroxide or potassium carbonate are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Pharmaceutical Development
Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate plays a crucial role in the synthesis of drugs targeting neurological disorders. Its ability to undergo various chemical transformations makes it an essential building block for creating complex pharmaceutical compounds.
Key Applications:
- Drug Synthesis: Used as an intermediate in synthesizing novel drug candidates.
- Targeting Mechanisms: Facilitates the exploration of structure-activity relationships (SAR) to optimize therapeutic efficacy.
Peptide Synthesis
The compound is extensively used in peptide-based drug development due to its stability and enhanced bioavailability compared to other similar compounds.
Advantages:
- Improved Coupling Reactions: Increases yield and efficiency in peptide synthesis.
- Diverse Therapeutic Applications: Supports the creation of various peptide derivatives for therapeutic use.
Organic Synthesis
In synthetic organic chemistry, this compound is leveraged for creating complex organic molecules, aiding advancements in synthetic methodologies.
Research Insights:
- Versatile Intermediate: Acts as a key component in multi-step synthetic routes.
- Facilitates New Reactions: Enables the development of novel reactions and synthetic pathways.
Research in Medicinal Chemistry
This compound is utilized to study drug interactions with biological systems, providing insights that aid in the design of more effective medications.
Research Findings:
- Biological Activity Studies: Assists in evaluating the pharmacological profiles of new compounds.
- Mechanistic Studies: Helps elucidate the mechanisms of action for various drug candidates.
Material Science
The unique properties of this compound allow for potential applications in developing new materials with specific functionalities, such as drug delivery systems.
Material Applications:
- Advanced Materials Development: Utilized in creating polymers and coatings.
- Functionalization: Serves as a precursor for materials requiring specific chemical functionalities.
Case Study 1: Synthesis of Peptide Derivatives
A study demonstrated the use of this compound in synthesizing a series of peptide derivatives aimed at treating specific neurological conditions. The results indicated improved yields and stability compared to traditional methods.
Case Study 2: Drug Interaction Studies
Research focused on understanding the interaction between this compound and various receptor ligands revealed significant insights into its potential therapeutic effects and mechanisms of action, paving the way for further drug development.
Mechanism of Action
The mechanism of action of Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate is unique due to its specific substitution pattern on the piperidine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and material science.
Biological Activity
Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate is a chiral compound that belongs to the oxopiperidine class, characterized by a piperidine ring with a ketone group at the 4-position and a carboxylate ester at the 2-position. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
This compound has a molecular formula of C₁₃H₁₈N₂O₄ and a molecular weight of approximately 270.29 g/mol. It is typically synthesized through various chemical transformations involving piperidine derivatives. One notable synthesis method involves an acid-mediated cyclization process that yields high overall yields of the product from alkyl-substituted enones, demonstrating its synthetic utility in producing biologically relevant compounds .
Pharmacological Properties
Research indicates that compounds related to this compound exhibit several biological activities, including:
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation, which is crucial for treating various chronic diseases.
- Analgesic Properties : Compounds within this class may possess pain-relieving effects, making them candidates for analgesic drug development.
- Inhibitory Activity : this compound and its derivatives may act as inhibitors in various biochemical pathways, particularly in cancer and metabolic disorders .
Case Studies and Research Findings
- Inhibitory Effects on Enzymes : A study demonstrated that related oxopiperidine compounds exhibited significant inhibitory activity against specific enzymes involved in metabolic pathways, suggesting their potential as therapeutic agents .
- Pharmacokinetic Studies : Another investigation highlighted the pharmacokinetic properties of bispecific antagonists derived from similar structures, showing promising results in nonhuman primates regarding absorption and bioavailability .
- Synthetic Utility : The compound has been utilized in the synthesis of other biologically active molecules, showcasing its versatility as a building block in medicinal chemistry .
Table 1: Biological Activities of this compound Derivatives
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S)-4-oxopiperidine-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-5-18-11(16)10-8-9(15)6-7-14(10)12(17)19-13(2,3)4/h10H,5-8H2,1-4H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVQLRUBKDCOCI-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)CCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC(=O)CCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180854-44-8 | |
Record name | 180854-44-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.